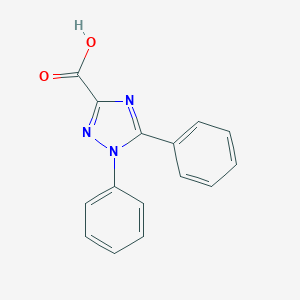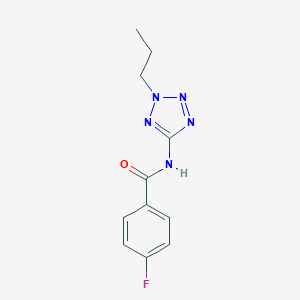
3-Amino-4-(pyrrolidin-1-yl)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-4-(pyrrolidin-1-yl)-2H-chromen-2-one is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. The addition of an amino group and a pyrrolidinyl group to the coumarin structure enhances its chemical reactivity and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-(1-pyrrolidinyl)-coumarin typically involves multi-step reactions. One common method is the condensation of 3-aminocoumarin with pyrrolidine under acidic or basic conditions. The reaction can be catalyzed by trifluoroacetic acid, which promotes the formation of the desired product in good yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-4-(pyrrolidin-1-yl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or pyrrolidinyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted coumarins, which can exhibit different biological activities and chemical properties .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3-amino-4-(1-pyrrolidinyl)-coumarin is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a fluorescent probe. Its ability to fluoresce under UV light makes it useful in imaging and diagnostic applications .
Medicine
Medically, 3-amino-4-(1-pyrrolidinyl)-coumarin has shown promise as an anticancer agent. It acts as an inhibitor of DNA gyrase and heat shock protein 90, which are important targets in cancer therapy .
Industry
In the industrial sector, this compound is used in the development of new materials with specific optical properties. Its fluorescence properties are exploited in the creation of sensors and other devices .
Wirkmechanismus
The mechanism of action of 3-amino-4-(1-pyrrolidinyl)-coumarin involves its interaction with various molecular targets. It inhibits DNA gyrase by binding to the enzyme’s active site, preventing the supercoiling of DNA. Additionally, it acts as an antagonist of heat shock protein 90, disrupting its function in protein folding and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Aminocoumarin: Lacks the pyrrolidinyl group, resulting in different chemical and biological properties.
4-Aminocoumarin: Similar structure but with the amino group at a different position, leading to variations in reactivity and activity.
Uniqueness
The presence of both the amino and pyrrolidinyl groups in 3-amino-4-(1-pyrrolidinyl)-coumarin makes it unique. This combination enhances its chemical reactivity and broadens its range of biological activities compared to other coumarin derivatives .
Eigenschaften
CAS-Nummer |
59288-15-2 |
|---|---|
Molekularformel |
C13H14N2O2 |
Molekulargewicht |
230.26 g/mol |
IUPAC-Name |
3-amino-4-pyrrolidin-1-ylchromen-2-one |
InChI |
InChI=1S/C13H14N2O2/c14-11-12(15-7-3-4-8-15)9-5-1-2-6-10(9)17-13(11)16/h1-2,5-6H,3-4,7-8,14H2 |
InChI-Schlüssel |
KUMMFXRVHNGDJZ-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=C(C(=O)OC3=CC=CC=C32)N |
Kanonische SMILES |
C1CCN(C1)C2=C(C(=O)OC3=CC=CC=C32)N |
Key on ui other cas no. |
59288-15-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(4-nitrophenyl)ethynyl]aniline](/img/structure/B186844.png)
![6-Amino-3-ethyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B186847.png)
![3-Amino-4H-thieno[3,4-c]chromen-4-one](/img/structure/B186848.png)
![1-[(2-Furylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B186850.png)









![3-Chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde](/img/structure/B186865.png)
